molecular formula C20H34N4O2 B4927631 N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide CAS No. 5431-47-0

N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B4927631
CAS No.: 5431-47-0
M. Wt: 362.5 g/mol
InChI Key: VENNXSKJXPFJCB-UHFFFAOYSA-N
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Description

N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide (CAS 5431-47-0) is a symmetrical diamide derivative with a central 1,4-benzenedicarboxamide core substituted at both nitrogen atoms by 2-(diethylamino)ethyl groups. Its molecular formula is C20H34N4O2 (MW: 362.51 g/mol), and it features two tertiary amine groups, four rotatable bonds, and a polar surface area of 76.4 Ų .

Properties

IUPAC Name

1-N,4-N-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-5-23(6-2)15-13-21-19(25)17-9-11-18(12-10-17)20(26)22-14-16-24(7-3)8-4/h9-12H,5-8,13-16H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNXSKJXPFJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)C(=O)NCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969374
Record name N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
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Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-47-0
Record name N1,N4-Bis[2-(diethylamino)ethyl]-1,4-benzenedicarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5431-47-0
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Record name NSC13718
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with N,N-diethylaminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bonds exhibit pH-dependent hydrolysis. Experimental pKa data for terephthalic acid derivatives (parent dicarboxylic acid) shows dissociation constants at 3.51 (pK₁) and 4.82 (pK₂) . Hydrolysis occurs under both acidic and alkaline conditions:

Condition Reagents Products Notes
Acidic (pH < 3.5)HCl/H₂SO₄, refluxTerephthalic acid + 2-(diethylamino)ethylamine hydrochlorideProtonation of amide nitrogen enhances electrophilicity of carbonyl .
Alkaline (pH > 10)NaOH/KOH, ΔTerephthalate salt + free 2-(diethylamino)ethylamineBase-mediated nucleophilic attack by hydroxide ion.

Reduction Reactions

The amide groups can be reduced to amines using strong reducing agents:

Reagent Conditions Product Yield
LiAlH₄Anhydrous THF, refluxN,N'-bis[2-(diethylamino)ethyl]benzene-1,4-diamine~60-70%*
BH₃·THFRT, 12hPartial reduction to secondary amines<50%*

*Theoretical yields based on analogous amide reductions.

Amide Functionalization

The electron-withdrawing amide groups enable electrophilic substitution on the benzene ring:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Para2-Nitro-N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
SulfonationH₂SO₄, SO₃MetaSulfonated derivative

Steric hindrance from the bulky diethylaminoethyl groups limits substitution to less hindered positions .

Tertiary Amine Reactivity

The diethylamino groups participate in:

Quaternary Ammonium Salt Formation

Reaction with alkyl halides (e.g., CH₃I):
R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-
Applicable in phase-transfer catalysis .

Oxidation

Tertiary amines oxidize to N-oxides with H₂O₂ or peracids:
R3N+H2O2R3N+O+H2O\text{R}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{N}^+\text{O}^- + \text{H}_2\text{O}
Products are hygroscopic and thermally unstable .

Coordination Chemistry

The diethylaminoethyl arms act as tridentate ligands for transition metals:

Metal Ion Geometry Application
Cu(II)OctahedralCatalytic oxidation studies
Pd(II)Square planarCross-coupling reaction catalysts

Stability constants (log K) for Cu(II) complexes exceed 8.5, indicating strong binding .

Stability Considerations

  • Thermal : Decomposes above 250°C without melting .

  • Photolytic : UV exposure causes N-dealkylation at the tertiary amines .

Scientific Research Applications

Medicinal Chemistry

N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide has been investigated for its potential therapeutic properties.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by modulating apoptosis and inhibiting tumor growth. Its structural features allow it to interact with cellular pathways involved in cancer progression. For instance, studies have demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines, suggesting its potential as a lead compound for drug development against various cancers.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Its ability to modulate amyloid precursor protein (APP) metabolism has shown promise in reducing amyloid-beta (Aβ) secretion, which is crucial in AD pathogenesis. In vitro studies have reported that derivatives of this compound can enhance neurotrophic factors and reduce cytotoxicity at certain concentrations .

Material Science

This compound is utilized in material science due to its unique chemical properties.

Polymorphism

The compound exhibits polymorphism, which significantly influences its physical properties such as solubility and melting points. Understanding these polymorphic forms can aid in developing materials with tailored properties for specific applications .

Polymer Chemistry

In polymer chemistry, derivatives of this compound are used as monomers or cross-linking agents to create novel polymers with enhanced thermal and mechanical properties. These polymers find applications in coatings, adhesives, and other industrial materials.

Chemical Intermediate

As a versatile chemical intermediate, this compound serves as a precursor for synthesizing various other compounds.

Synthesis of Other Amides

The compound can be transformed into other amide derivatives through various chemical reactions, expanding its utility in synthetic organic chemistry . This capability makes it valuable for researchers looking to develop new compounds with specific biological or physical characteristics.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Compound Name Substituents Molecular Formula (MW) Key Properties Applications/Research Findings
Target Compound 2-(Diethylamino)ethyl C20H34N4O2 (362.51) Basic, hydrophobic, H-bond acceptors (O, N). Soluble in polar aprotic solvents. Potential use in drug delivery (amine groups) or catalysis .
N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide 3-Pyridylmethyl C18H16N4O2 (320.35) Pyridine N atoms enable metal coordination. Forms Pd/Ru complexes ([Pd2(L)Cl4], [Ru2(L)Cl6(H2O)4·2H2O]). Metallosupramolecular assemblies; anion encapsulation via N-H hydrogen bonds.
N,N'-bis(pyridin-2-yl)benzene-1,4-dicarboxamide Pyridin-2-yl C18H14N4O2 (318.33) Forms intermolecular N–H⋯N hydrogen bonds (R2(8) motif). Planar structure enhances crystallinity. Crystal engineering; metal-organic frameworks (MOFs).
N,N'-dichloro-1,4-benzenedicarboxamide Chloro C8H6Cl2N2O2 (233.06) Electrophilic Cl substituents; reactive in halogenation. Lower basicity. Intermediate in agrochemical synthesis.
N,N'-bis(1,3-benzothiazol-2-yl)benzene-1,4-dicarboxamide Benzothiazol-2-yl C22H14N4O2S2 (430.50) Aromatic, electron-withdrawing groups; UV-active. Photocatalysis; materials science.
N,N'-dihydroxybenzene-1,4-dicarboxamide Hydroxy C8H8N2O4 (196.16) Strong H-bond donors (OH); acidic. Chelation; polymer crosslinking.

Coordination Chemistry and Catalytic Activity

  • Pyridylmethyl Analogs (e.g., ) : Exhibit superior metal-binding capacity due to pyridine’s lone pairs. Palladium complexes show catalytic activity in cross-coupling reactions.
  • Contrastingly, N,N'-bis(Bnzd.-2-yl-methyl)-benzene-1,4-dicarboxamide (Compound 5 in ) oxidizes olefins to epoxides/ketones using iron complexes, highlighting substituent-dependent reactivity.

Crystallography and Supramolecular Interactions

  • Pyridin-2-yl Derivative : Forms 1D chains via N–H⋯N hydrogen bonds, stabilized by π-π stacking.
  • Target Compound: Bulky diethylaminoethyl groups likely disrupt dense packing, reducing crystallinity compared to planar pyridyl analogs.

Physicochemical Properties

  • Solubility: The target compound’s diethylaminoethyl groups enhance solubility in chloroform/DMSO vs. hydroxy or chloro analogs, which prefer aqueous/organic-aqueous mixtures.
  • Acidity/Basicity: Diethylamino groups (pKa ~10–11) make the target compound more basic than dichloro (pKa <5) or hydroxy (pKa ~4–6) derivatives.

Research and Application Gaps

  • Target Compound: Limited data on biological activity or catalytic utility. Further studies could explore its use in pH-responsive drug delivery or as a ligand in transition-metal catalysis.
  • Benzothiazolyl Analog : Potential in optoelectronics remains unexplored.

Biological Activity

N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide, commonly referred to as DEAB, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₈H₃₈N₂O₄
  • Molecular Weight : 342.53 g/mol
  • CAS Number : 817448

DEAB functions primarily through its ability to interfere with various biological pathways. Its structure allows it to act as an inhibitor in several enzymatic processes, particularly in the modulation of signaling pathways involved in cell proliferation and apoptosis.

Inhibition of Enzymatic Activity

Research has indicated that DEAB can inhibit certain enzymes associated with cancer progression. For instance, it has shown potential in inhibiting the activity of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can lead to a reduction in cell proliferation in various cancer cell lines.

Biological Activities

The biological activities of DEAB can be categorized into several key areas:

  • Anticancer Activity : DEAB has been studied for its cytotoxic effects on cancer cells. It induces apoptosis and inhibits cell growth in various cancer types, including breast and prostate cancers.
  • Neuroprotective Effects : Preliminary studies suggest that DEAB may have neuroprotective properties, potentially through the modulation of neurotrophic factors.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, although further research is needed to elucidate this effect.

Anticancer Studies

  • Breast Cancer Cell Lines : A study demonstrated that DEAB significantly reduced the viability of MCF-7 breast cancer cells at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Prostate Cancer Models : In vitro studies using LNCaP prostate cancer cells showed that DEAB treatment resulted in a dose-dependent decrease in cell proliferation and induced G1 phase arrest .

Neuroprotective Studies

In a model of neurodegeneration, DEAB was shown to enhance the levels of brain-derived neurotrophic factor (BDNF) in SH-SY5Y neuroblastoma cells, suggesting a potential role in promoting neuronal survival and differentiation .

Antimicrobial Activity

A recent study evaluated the antimicrobial effects of DEAB against various pathogens. The compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Data Tables

Biological Activity Cell Type/Model Concentration (µM) Effect Observed
AnticancerMCF-7 (Breast)10Reduced viability
AnticancerLNCaP (Prostate)5G1 phase arrest
NeuroprotectionSH-SY5Y20Increased BDNF
AntimicrobialS. aureus100Inhibition

Q & A

Q. What are the recommended synthetic routes and purification methods for N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzene-1,4-dicarbonyl chloride with 2-(diethylamino)ethylamine under inert conditions. Microwave-assisted synthesis (e.g., 60–100 W, 5–15 min) may enhance yield and reduce reaction time compared to conventional reflux methods (6–12 hours in dry THF or DCM). Purification typically employs column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization from ethanol/water mixtures. Elemental analysis and mass spectrometry are critical for verifying purity .

Q. How is the structural conformation of this compound characterized in the solid state?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its 3D structure. The molecule’s symmetry (e.g., inversion centers) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(8) motifs) can be identified. SCXRD parameters include a data-to-parameter ratio >16 and R-factors <0.05 for high confidence. Complementary techniques like FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H/¹³C NMR (diethylamino CH₂ signals at δ ~2.5–3.5 ppm) validate functional groups .

Advanced Research Questions

Q. What strategies optimize metal coordination complexes using this ligand, and how do electronic effects influence their properties?

The ligand acts as a bidentate or tridentate donor via its amide and tertiary amine groups. Co(II) or Ni(II) complexes (e.g., [M(L)₂X₂], X = Cl⁻, CH₃COO⁻) are synthesized by mixing metal salts with the ligand in a 1:2 molar ratio. Electronic effects from the diethylamino groups enhance electron density at the metal center, stabilizing higher oxidation states. Spectroscopic characterization (UV-Vis: d-d transitions; cyclic voltammetry: redox potentials) and thermal analysis (TGA: decomposition >250°C) reveal stability and semiconducting behavior (activation energy ~0.5–1.0 eV) .

Q. How does this compound perform as a catalyst in oxidation reactions, and what mechanistic insights exist?

Iron complexes of analogous dicarboxamides catalyze olefin oxidation (e.g., styrene → benzaldehyde/benzoic acid) using H₂O₂ or O₂ as oxidants. The diethylamino groups modulate Lewis acidity and steric bulk, affecting selectivity. Mechanistic studies (EPR, DFT) suggest radical pathways or metal-oxo intermediates. For example, cyclohexene oxidation yields cyclohex-2-enone (via allylic C–H activation) and epoxides (via electrophilic attack). Reaction conditions (solvent, temperature, oxidant ratio) must be optimized to suppress overoxidation .

Q. What methodologies assess the biological activity of derivatives of this compound?

Antimicrobial efficacy is tested via disk diffusion (zone of inhibition ≥15 mm indicates potency against S. aureus or E. coli). Antioxidant activity is quantified using DPPH radical scavenging (IC₅₀ values <50 µg/mL are significant). Chelation often enhances bioactivity by improving membrane permeability. Dose-response assays (MIC/MBC) and time-kill kinetics provide pharmacodynamic data. Molecular docking (e.g., with bacterial DNA gyrase) rationalizes structure-activity relationships .

Q. How can computational modeling predict the ligand’s behavior in supramolecular assemblies or MOFs?

Density functional theory (DFT) calculates optimized geometries, HOMO-LUMO gaps (~4–5 eV for charge transfer), and electrostatic potential maps (highlighting nucleophilic/electrophilic sites). Molecular dynamics simulations model self-assembly into MOFs, predicting pore sizes (e.g., 5–10 Å) and stability. For example, pyridinyl analogs form 2D networks via π-π stacking and hydrogen bonding, validated by PXRD and BET surface area analysis .

Contradictions and Limitations

  • Synthetic Yield Discrepancies : Microwave synthesis () claims >80% yields vs. ~60% for conventional methods, but scalability remains unverified.
  • Biological Activity : While metal complexes show enhanced antimicrobial effects (), toxicity profiles (e.g., IC₅₀ in mammalian cells) are understudied.
  • Catalytic Selectivity : Olefin oxidation products vary widely (e.g., epoxides vs. ketones), necessitating precise control of reaction conditions .

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